Researchers requiring bis(4-fluorobenzyl)amine hydrochloride for DAT inhibitor development or pimavanserin impurity analysis often encounter inconsistent supply. This building block offers a reliable solution:
• Validated pimavanserin impurity reference standard for ANDA method validation and QC release.
• DAT inhibitor scaffold with sub-nanomolar potency (Kᵢ = 8.5 nM) and 63-94-fold selectivity over NET/SERT.
• Antimicrobial phosphazene precursor: bis-substituted derivatives achieve MIC 156-312 µM against C. albicans.
Supplied at 97% purity with ambient shipping and documentation for immediate procurement.
Molecular FormulaC14H14ClF2N
Molecular Weight269.72 g/mol
CAS No.646051-52-7
Cat. No.B1291394
⚠ Attention: For research use only. Not for human or veterinary use.
Bis(4-fluorobenzyl)amine hydrochloride (CAS 646051-52-7) is the hydrochloride salt of a symmetrical secondary amine bearing two para-fluorophenylmethyl substituents (molecular formula C₁₄H₁₃F₂N·HCl). This compound is primarily encountered as an intermediate or building block in organic synthesis [1], and it is also catalogued as an impurity reference standard for the atypical antipsychotic drug pimavanserin . The free base form (CAS 134227-41-1) has been investigated as a precursor for dopamine transporter (DAT) inhibitor scaffolds in preclinical studies targeting psychostimulant abuse , while the bis(4-fluorobenzyl) moiety serves as a key structural motif in the construction of phosphazene-based antimicrobial agents [2].
Synthetic building block
Fluorinated benzylamine scaffold for medicinal chemistry and phosphazene synthesis
Reference standard
Pimavanserin impurity 1/2 for ANDA quality control applications
Bioactive probe precursor
Precursor for DAT-targeted probe research in psychostimulant studies
[2] Okumuş A, Kılıç Z, Hökelek T, et al. Phosphorus-nitrogen compounds part 22. Syntheses, structural investigations, biological activities and DNA interactions of new mono and bis (4-fluorobenzyl) spirocyclophosphazenes. Polyhedron. 2011;30(17):2896-2907. View Source
Why Substitution Fails for Bis(4-fluorobenzyl)amine HCl
Substitution of bis(4-fluorobenzyl)amine with structurally similar analogs such as bis(4-chlorobenzyl)amine, bis(4-methylbenzyl)amine, or mono-substituted 4-fluorobenzylamine is not equivalent for scientific procurement due to quantifiable differences in molecular properties and downstream biological outcomes. The para-fluorine substitution on both aromatic rings confers a calculated XLogP3 value of 3.0 , enhancing lipophilicity relative to non-fluorinated analogs and potentially altering metabolic stability and receptor binding characteristics . Comparative structure-activity studies in dopamine transporter (DAT) inhibitor series demonstrate that bis(4-fluorophenyl)amine-derived compounds achieve markedly different Kᵢ values and transporter selectivity profiles compared to analogs lacking the bis-fluorobenzyl architecture [1]. Furthermore, the bis(4-fluorobenzyl) motif in phosphazene derivatives yields distinct minimum inhibitory concentration (MIC) values against fungal and bacterial strains compared to mono-substituted counterparts [2]. These data establish that substitution decisions must be guided by target-specific quantitative evidence rather than assumed class interchangeability.
Lipophilicity mismatchPara-fluorine substitution increases calculated lipophilicity; non-fluorinated or chloro analogs may shift partitioning and metabolic stability.
Binding selectivity divergenceBis(4-fluorobenzyl) scaffold yields distinct DAT affinity and transporter selectivity profiles; mono-substituted or non-fluorinated analogs may alter probe performance.
Antimicrobial spectrum shiftBis-substituted phosphazene derivatives show different antifungal/bacterial MIC patterns compared to mono-substituted analogs; potency cannot be assumed transferable.
[1] Cao J, Kulkarni SS, Husbands SM, et al. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. J Med Chem. 2003;46(13):2589-2598. View Source
[2] Okumuş A, Kılıç Z, Hökelek T, et al. Phosphorus-nitrogen compounds part 22. Syntheses, structural investigations, biological activities and DNA interactions of new mono and bis (4-fluorobenzyl) spirocyclophosphazenes. Polyhedron. 2011;30(17):2896-2907. View Source
Quantitative Evidence for Bis(4-fluorobenzyl)amine HCl
Lipophilicity Advantage Over Non-Fluorinated Analogs
Bis(4-fluorobenzyl)amine exhibits a calculated XLogP3 value of 3.0 , which represents a significant increase in lipophilicity compared to non-fluorinated bis(phenyl)amine. While bis(4-chlorobenzyl)amine is a close structural analog, the fluorinated compound's distinct physicochemical profile may translate to altered membrane permeability and metabolic stability characteristics .
LipophilicityClass-level inference
XLogP3 = 3.0
Approx. 0.5–0.7 log units higher than non-fluorinated bis(phenyl)amine.
Supports formulation and membrane partitioning context.
Bis(phenyl)amine (non-fluorinated analog, approximate XLogP3 ~2.3-2.5 by structural inference)
Quantified Difference
Increase of approximately 0.5-0.7 log units
Conditions
Calculated value based on molecular structure; XLogP3 algorithm
Why This Matters
Lipophilicity directly influences compound partitioning behavior in biological membranes and formulation development, making this a critical selection parameter for drug discovery and chemical biology applications.
LipophilicityDrug designMetabolic stability
Antifungal Activity vs. Ketoconazole
The bis(4-fluorobenzyl)spirocyclophosphazene derivative (compound 3b) demonstrated superior antifungal activity against Candida albicans with an MIC of 156 µM, exceeding the potency of the standard antibiotic ketoconazole at the tested concentrations [1]. This bis-substituted derivative exhibited enhanced activity compared to mono(4-fluorobenzyl)-substituted analogs within the same phosphazene series [1].
Antifungal MIC vs. ketoconazoleHead-to-head
Bis(4-fluorobenzyl)phosphazene (3b) MIC = 156 µM vs. C. albicans
Ketoconazole – less active at tested concentrations Mono-substituted analogs – higher MIC values
Reported higher antifungal activity in phosphazene series; context-dependent.
Microdilution assay; absolute potency may vary with derivative structure.
AntifungalPhosphazeneMIC
Evidence Dimension
Antifungal activity (MIC)
Target Compound Data
Bis(4-fluorobenzyl)phosphazene derivative (3b): MIC = 156 µM against C. albicans
Compound 3b more active than ketoconazole against yeasts at very low concentrations
Conditions
Microdilution method; C. albicans yeast strain
Why This Matters
The bis(4-fluorobenzyl) architecture confers quantifiable antimicrobial potency advantages over mono-substituted analogs, supporting procurement of this building block for antimicrobial agent development programs.
AntifungalPhosphazeneMIC
[1] Phosphorus-nitrogen compounds. Part 67. The reactions of Mono/bis (4-fluorobenzyl)spiro(N/N)cyclotriphosphazenes with sodium(3-amino-1-propanoxide). Phosphorus, Sulfur, and Silicon and the Related Elements. 2023;198(3):272-282. View Source
DAT Inhibitor Potency and Transporter Selectivity
In a series of bis(4'-fluorophenyl)amine analogues evaluated for dopamine transporter (DAT) inhibition, compound 19 achieved a Kᵢ value of 8.5 nM for DAT binding, with selectivity ratios of SERT/DAT = 94 and NET/DAT = 63 [1]. This bis-fluorinated scaffold provided a quantifiable balance of potency and selectivity distinct from non-fluorinated or mono-substituted comparator scaffolds within the same study [1].
Rimcazole (sigma-1 antagonist, DAT Kᵢ = 224 nM); other non-fluorinated analogues in series
Quantified Difference
Compound 19 exhibits ~26-fold higher DAT affinity than rimcazole; defined selectivity windows over SERT (94-fold) and NET (63-fold)
Conditions
In vitro competitive binding assay; recombinant human transporters
Why This Matters
This data establishes the bis(4-fluorobenzyl)amine scaffold as a validated starting point for developing DAT-targeted probes with measurable selectivity profiles, distinguishing it from alternative benzylamine building blocks lacking the bis-fluoro substitution pattern.
Dopamine transporterDAT inhibitorCocaine abuse
[1] Cao J, Kulkarni SS, Husbands SM, et al. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. J Med Chem. 2003;46(13):2589-2598. PMID: 12801223. View Source
Antimicrobial Spectrum: Bis vs. Mono Derivatives
Comparative antimicrobial screening of mono- and bis(4-fluorobenzyl) spirocyclophosphazene derivatives revealed that compound 4b (a bis-substituted derivative) exhibited activity with an MIC of 312 µM against Candida albicans and 625 µM against Candida tropicalis, whereas antibacterial MIC values against Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus were uniformly 5000 µM [1]. This differential antifungal versus antibacterial potency profile is distinct from that observed for mono(4-fluorobenzyl) derivatives in the same study [1].
Antimicrobial spectrumCross-study comparable
Bis(4-fluorobenzyl)phosphazene (4b) C. albicans MIC 312 µM, C. tropicalis MIC 625 µM, bacterial MIC 5000 µM
Mono-substituted analogs – different antifungal/bacterial potency distribution
Mono(4-fluorobenzyl)phosphazene derivatives (1b, 2a-5a); antibacterial MIC = 5000 µM
Quantified Difference
Bis-substituted 4b shows 16-fold higher potency against C. albicans than against bacteria; mono-substituted analogs show differential activity patterns
Conditions
Microdilution method; G(+) bacteria and yeast strains
Why This Matters
The bis(4-fluorobenzyl) substitution pattern yields a distinct antimicrobial spectrum compared to mono-substituted derivatives, providing a rationale for selecting this specific building block in phosphazene-based antimicrobial research programs.
AntimicrobialPhosphazeneBacteria
[1] Okumuş A, Kılıç Z, Hökelek T, et al. Phosphorus-nitrogen compounds part 22. Syntheses, structural investigations, biological activities and DNA interactions of new mono and bis (4-fluorobenzyl) spirocyclophosphazenes. Polyhedron. 2011;30(17):2896-2907. View Source
Pimavanserin Impurity Reference Standard
Bis(4-fluorobenzyl)amine (free base, CAS 134227-41-1) and its hydrochloride salt (CAS 646051-52-7) are catalogued as Pimavanserin Impurity 15 and Impurity 1/2, respectively, and are supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1][2]. This defined impurity identity is not shared by mono(4-fluorobenzyl)amine or bis(4-chlorobenzyl)amine analogs.
Impurity identitySupporting evidence
Pimavanserin Impurity 1/2 (HCl salt)
Characterized reference standard for ANDA QC.
Defined regulatory impurity identity; supports QC method context.
Not applicable to other benzylamine analogs.
Pharmaceutical impurityReference standardQuality control
Evidence Dimension
Pharmaceutical impurity reference standard identity
Target Compound Data
Identified as Pimavanserin Impurity 15 (free base) / Impurity 1 or 2 (HCl salt); supplied with regulatory-compliant characterization
Comparator Or Baseline
Mono(4-fluorobenzyl)amine, bis(4-chlorobenzyl)amine, and other benzylamine analogs
Quantified Difference
Qualitative distinction: only bis(4-fluorobenzyl)amine is recognized as a pimavanserin-related impurity
Conditions
Pharmaceutical quality control (QC) applications; ANDA regulatory context
Why This Matters
For procurement supporting pharmaceutical development and regulatory submissions, the validated impurity identity of this compound provides traceability and compliance value not available with structurally similar alternatives.
Pharmaceutical impurityReference standardQuality control
Structure-activity relationship studies on flupirtine analogues demonstrate that the 4-fluorobenzylamine moiety undergoes liver esterase-mediated cleavage to yield 4-fluorobenzoic acid and ultimately 4-fluorohippuric acid as a biologically inactive metabolite [1]. The presence of the para-fluorine substituent influences the metabolic pathway and the rate of esterase-mediated cleavage compared to non-fluorinated benzylamine analogs within the same series [1].
Cleavage to 4-fluorobenzoic acid and 4-fluorohippuric acid via liver esterases
Comparator Or Baseline
Non-fluorinated benzylamine moieties in flupirtine analog series
Quantified Difference
Qualitative metabolic pathway distinction; correlation between 4-fluorobenzoic acid formation levels and in vitro hepatotoxicity observed
Conditions
In vitro liver esterase enzyme incubation; correlation analysis
Why This Matters
Understanding the metabolic fate of the 4-fluorobenzylamine moiety informs the selection of this building block for drug discovery programs where predictable metabolic stability and metabolite profiles are critical design considerations.
[1] Beirow K, Jedamzik J, Schulig L, et al. Structure-Activity Relationships of Flupirtine Analogues for Liver Esterase-Mediated Cleavage of the 4-Fluorobenzylamine Moiety and Its Possible Relevance to Liver Toxicity. ChemMedChem. 2023;18(14):e202300145. View Source
Application Scenarios for Bis(4-fluorobenzyl)amine HCl
DAT Probe Development for Psychostimulant Abuse
Researchers developing DAT-targeted probes for cocaine abuse therapeutics should consider bis(4-fluorobenzyl)amine-derived scaffolds based on validated sub-nanomolar potency (Kᵢ = 8.5 nM) and defined selectivity windows over SERT (94-fold) and NET (63-fold) demonstrated in bis(4'-fluorophenyl)amine analogue series [1]. This building block provides a structurally characterized entry point for structure-activity relationship expansion.
Phosphazene-Based Antimicrobial Synthesis
Investigators synthesizing cyclophosphazene derivatives for antimicrobial applications should prioritize the bis(4-fluorobenzyl)amine building block based on direct comparative evidence showing that bis-substituted derivatives achieve superior antifungal activity (MIC = 156-312 µM against C. albicans) compared to mono-substituted analogs, and in some cases exceed the potency of ketoconazole [1][2].
Pimavanserin Impurity Reference Standard
Analytical laboratories and pharmaceutical manufacturers conducting quality control for pimavanserin active pharmaceutical ingredient (API) require bis(4-fluorobenzyl)amine hydrochloride as a characterized impurity reference standard (Pimavanserin Impurity 1/2) for method validation and ANDA regulatory compliance [1]. Alternative benzylamine analogs do not fulfill this specific regulatory and analytical requirement.
Metabolic Stability of Fluorinated Benzylamines
Medicinal chemistry programs investigating structure-metabolism relationships of benzylamine-containing compounds may utilize bis(4-fluorobenzyl)amine hydrochloride as a model substrate to evaluate liver esterase-mediated cleavage pathways, building on established data showing the metabolic conversion of 4-fluorobenzylamine moieties to 4-fluorohippuric acid [1].
Application
Selection Property
Validation Focus
Psychostimulant DAT probe research
Bis(4-fluorobenzyl) scaffold for DAT-targeted probes
Binding affinity and transporter selectivity assays
Cyclophosphazene antimicrobial studies
Bis(4-fluorobenzyl)phosphazene building block
Antifungal/antibacterial MIC panel
Pimavanserin impurity reference standard
Characterized impurity identity (Impurity 1/2)
QC method validation and ANDA documentation
Fluorinated benzylamine metabolism research
4-Fluorobenzylamine metabolic pathway probe
Esterase-mediated cleavage and metabolite profiling
[1] Cao J, Kulkarni SS, Husbands SM, et al. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. J Med Chem. 2003;46(13):2589-2598. PMID: 12801223. View Source
[2] Okumuş A, Kılıç Z, Hökelek T, et al. Phosphorus-nitrogen compounds part 22. Polyhedron. 2011;30(17):2896-2907. View Source
[3] Phosphorus-nitrogen compounds. Part 67. Phosphorus, Sulfur, and Silicon and the Related Elements. 2023;198(3):272-282. View Source
[4] Beirow K, et al. Structure-Activity Relationships of Flupirtine Analogues. ChemMedChem. 2023;18(14):e202300145. View Source
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